[5-(Benzylsulfanyl)-2-methyl-1,3-oxazol-4-yl](triphenyl)phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl group, a methyl group, an oxazole ring, and a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM typically involves multiple steps, starting with the formation of the oxazole ring. One common method involves the cyclization of an appropriate amido-nitrile precursor under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization The benzylsulfanyl group can be introduced through a substitution reaction, where a suitable benzyl halide reacts with a thiol derivative
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high throughput. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under ambient conditions, making them environmentally friendly and cost-effective .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, while reduction reactions can produce the corresponding alcohols or amines.
Scientific Research Applications
[5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism by which [5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in catalysis or its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and triphenylphosphonium compounds. Examples include:
- [5-(METHYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM
- [5-(BENZYLSULFANYL)-2-ETHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM
Uniqueness
What sets [5-(BENZYLSULFANYL)-2-METHYL-1,3-OXAZOL-4-YL]TRIPHENYLPHOSPHANIUM apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H25NOPS+ |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(5-benzylsulfanyl-2-methyl-1,3-oxazol-4-yl)-triphenylphosphanium |
InChI |
InChI=1S/C29H25NOPS/c1-23-30-28(29(31-23)33-22-24-14-6-2-7-15-24)32(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21H,22H2,1H3/q+1 |
InChI Key |
QTILLCBVUCKHPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)SCC2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.